

Comparative Analysis of Reaction Kinetics in 1,3-Dimethylimidazolidine

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Compound of Interest

Compound Name: 1,3-Dimethylimidazolidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of **1,3-Dimethylimidazolidine**, a five-membered heterocyclic compound. Due to a scarcity of direct experimental kinetic data for **1,3-Dimethylimidazolidine** in publicly available literature, this analysis leverages data from structurally similar compounds, primarily 1,2-disubstituted imidazolines, to infer and compare potential reaction kinetics. The primary focus of this guide is on hydrolysis, a critical reaction pathway influencing the stability and bioavailability of imidazolidine-containing molecules.

Executive Summary

Imidazolidines are a class of saturated five-membered heterocyclic compounds containing two nitrogen atoms. Their susceptibility to hydrolysis, leading to ring-opening, is a key determinant of their stability and pharmacokinetic profiles. This guide explores the kinetics of this process, drawing comparisons with related structures to provide a predictive overview for researchers. The stability of the imidazolidine ring is significantly influenced by the nature of substituents and the pH of the medium.

Comparative Reaction Kinetics: Hydrolysis

The hydrolysis of imidazolidines involves the cleavage of the C-N bond, leading to the formation of an N,N'-disubstituted ethylenediamine and a carbonyl compound. The rate of this reaction is highly dependent on pH and the substitution pattern on the imidazolidine ring.

While specific kinetic data for the hydrolysis of **1,3-Dimethylimidazolidine** is not readily available, studies on 1,2-disubstituted imidazolines provide valuable insights into the expected kinetic behavior. The hydrolysis of these related compounds is catalyzed by both acids and bases.

Data Presentation

The following table summarizes the observed pseudo-first-order rate constants (k_{obs}) for the hydrolysis of various 1,2-disubstituted imidazolines at different pH values and temperatures. This data can be used to estimate the relative stability of the imidazolidine ring under different conditions.

Compound	Substituent at C2	pH	Temperature (°C)	k_{obs} (s ⁻¹)	Reference
1,2-Disubstituted Imidazoline	Linear Alkyl	2.0 - 12.5	25 - 90	Varies with pH	[1]
1,2-Disubstituted Imidazoline	Branched Alkyl	2.0 - 12.5	25 - 90	Generally slower than linear alkyl	[1]

Note: The introduction of a branched substituent at the 2-position of the imidazoline ring has been shown to increase the hydrolytic stability of the compounds[\[1\]](#). It is reasonable to hypothesize that substituents on the nitrogen atoms, as in **1,3-Dimethylimidazolidine**, would also influence the electron density of the ring and thus affect the rate of hydrolysis.

Experimental Protocols

To facilitate further research and direct kinetic analysis of **1,3-Dimethylimidazolidine**, a detailed experimental protocol for monitoring its hydrolysis is provided below. This protocol is based on established methods for studying the kinetics of similar heterocyclic compounds.

Protocol: Kinetic Analysis of 1,3-Dimethylimidazolidine Hydrolysis via UV-Vis Spectroscopy

Objective: To determine the pseudo-first-order rate constant (k_{obs}) for the hydrolysis of **1,3-Dimethylimidazolidine** at a specific pH and temperature.

Materials:

- **1,3-Dimethylimidazolidine**
- Buffer solutions of desired pH (e.g., phosphate, borate)
- Spectrophotometer with temperature control
- Quartz cuvettes
- Standard laboratory glassware and reagents

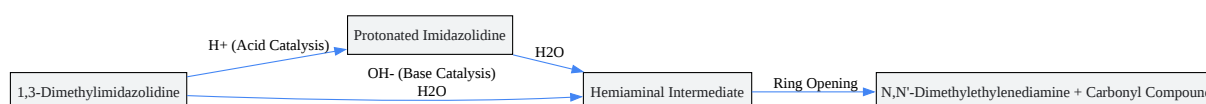
Procedure:

- Solution Preparation:
 - Prepare a stock solution of **1,3-Dimethylimidazolidine** of known concentration in a suitable solvent (e.g., water, acetonitrile).
 - Prepare buffer solutions of the desired pH and ionic strength.
- Kinetic Measurement:
 - Pre-heat the spectrophotometer and the buffer solution to the desired temperature.
 - Add a small aliquot of the **1,3-Dimethylimidazolidine** stock solution to the pre-heated buffer in a quartz cuvette to initiate the reaction. The final concentration of the substrate should be such that it gives a measurable change in absorbance.
 - Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of the reactant or product) as a function of time.
 - Continue data collection for at least three half-lives of the reaction.

- Data Analysis:
 - The pseudo-first-order rate constant (k_{obs}) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law: $\ln(A_t - A_{\infty}) = -k_{\text{obs}} \cdot t + \ln(A_0 - A_{\infty})$ where A_t is the absorbance at time t , A_{∞} is the absorbance at infinite time (reaction completion), and A_0 is the initial absorbance.
 - A plot of $\ln(A_t - A_{\infty})$ versus time will yield a straight line with a slope of $-k_{\text{obs}}$.

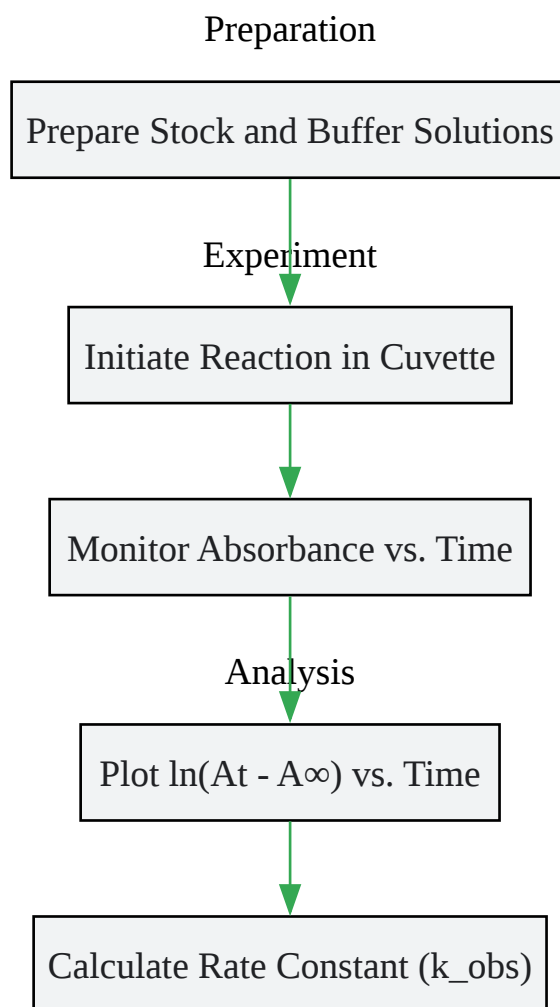
Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism of imidazolidine hydrolysis and a typical experimental workflow for kinetic analysis.



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Caption: General mechanism of acid and base-catalyzed hydrolysis of **1,3-Dimethylimidazolidine**.



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References

- 1. researchgate.net [researchgate.net]
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